12-oxo-9E-octadecenoic acid
Overview
Description
12-oxo-9E-octadecenoic acid , also known as 10-oxo-cis-12-octadecenoic acid , is a fatty acid metabolite. It is produced during the saturation metabolism of polyunsaturated fatty acids (PUFAs) by gut microbiota. Specifically, it serves as an intermediate in the conversion of linoleic acid (C18:2 n-6) to oleic acid. This metabolic pathway involves various enzymes, including CLA-HY, CLA-DH, CLA-DC, and CLA-ER .
Synthesis Analysis
The synthesis of this compound occurs within the gut microbiota. Anaerobic bacteria play a crucial role in this process, converting C18 fatty acids (such as linoleic acid) into a series of functional fatty acid metabolites. These metabolites include hydroxy fatty acids, oxo fatty acids, conjugated fatty acids, and trans fatty acids .
Molecular Structure Analysis
The molecular structure of this compound consists of an 18-carbon chain with a ketone group (oxo group) at the 10th position and a cis double bond at the 9th position. Its systematic name is This compound (LM ID: LMFA02000267) .
Chemical Reactions Analysis
The conversion of linoleic acid to oleic acid involves several enzymatic reactions. Notably, this compound is an intermediate in this pathway. Other fatty acid metabolites are also produced during this process, contributing to the detoxification and functional properties of these compounds .
Scientific Research Applications
Biosynthesis and Metabolism
- Biosynthesis Pathway : 12-oxo-9E-octadecenoic acid is involved in the biosynthesis of phytodienoic acid, as identified in corn. It is formed from hydroperoxy-octadecatrienoic acid via an allene oxide intermediate, with allene oxide cyclase catalyzing the cyclization process. This pathway is significant in plant lipid metabolism (Hamberg & Fahlstadius, 1990).
Chemical Reactions and Derivatives
- Reaction with Hydrazoic Acid : this compound reacts with hydrazoic acid to yield urea and amide derivatives, a process useful in organic chemistry (Afaque, Ansari, & Siddiqui, 1988).
Cytotoxicity and Potential Anticancer Properties
- Cytotoxic Effects : Compounds related to this compound, isolated from the poisonous mushroom Amanita spissacea, showed cytotoxic activity against human lung cancer cells. This suggests potential application in anticancer drug discovery (So et al., 2019).
Enzymatic Inhibition
- Enzyme Inactivation : this compound derivatives, such as 12-iodo-cis-9-octadecenoic acid, can inactivate soybean lipoxygenase, an enzyme important in lipid oxidation. This inactivation suggests potential applications in controlling lipid oxidation processes (Rotenberg, Grandizio, Selzer, & Clapp, 1988).
Properties
IUPAC Name |
(E)-12-oxooctadec-9-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEOVCWNVASAFS-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)C/C=C/CCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-55-6 | |
Record name | Elaidic acid, 12-oxo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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